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For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Chloro-N,N-dimethylmethanamine, also known as dimethylaminomethyl chloride, is a

reactive chemical intermediate with significant applications in organic synthesis. It is a key

reagent in various chemical transformations, most notably as a precursor to or a component of

the Vilsmeier-Haack and Eschenmoser's salt reagents, which are widely used for formylation

and aminomethylation reactions, respectively. A thorough understanding of its spectroscopic

properties is crucial for reaction monitoring, quality control, and mechanistic studies. This

technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data for 1-Chloro-N,N-dimethylmethanamine, along with detailed

experimental protocols.

Spectroscopic Data
Due to the reactive nature of 1-Chloro-N,N-dimethylmethanamine, obtaining and publishing

its isolated spectroscopic data can be challenging. The compound is often generated in situ or

used immediately after preparation. However, based on the analysis of related compounds and

general principles of spectroscopy, a reliable prediction of its spectral characteristics can be

made.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of 1-Chloro-N,N-
dimethylmethanamine in solution. The key features of its ¹H and ¹³C NMR spectra are

summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Chloro-N,N-dimethylmethanamine

Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

N(CH₃)₂ ~2.5 - 3.0 Singlet 6H N/A

CH₂Cl ~4.5 - 5.5 Singlet 2H N/A

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Chloro-N,N-dimethylmethanamine

Carbon Chemical Shift (δ, ppm)

N(CH₃)₂ ~40 - 50

CH₂Cl ~70 - 80

Note: Predicted chemical shifts are based on data from similar structures and may vary

depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The expected IR absorption bands for 1-Chloro-N,N-dimethylmethanamine are

detailed in Table 3.

Table 3: Predicted IR Absorption Bands for 1-Chloro-N,N-dimethylmethanamine
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Functional Group Vibration
Wavenumber
(cm⁻¹)

Intensity

C-H (alkyl) Stretching 2850 - 3000 Medium-Strong

C-H (alkyl) Bending 1350 - 1470 Medium

C-N Stretching 1020 - 1250 Medium-Strong

C-Cl Stretching 600 - 800 Strong

Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of 1-Chloro-N,N-
dimethylmethanamine. Given the compound's reactivity and moisture sensitivity, all

procedures should be carried out under anhydrous conditions.

NMR Spectroscopy Protocol
Sample Preparation:

Due to the reactivity of the C-Cl bond, a non-nucleophilic, anhydrous deuterated solvent

such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) should be

used.

In a nitrogen-filled glovebox or under an inert atmosphere, dissolve approximately 5-10 mg

of freshly prepared or purified 1-Chloro-N,N-dimethylmethanamine in 0.5-0.7 mL of the

chosen deuterated solvent.

Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.

Instrumental Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Acquire a one-dimensional proton spectrum.
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Typical spectral width: -2 to 12 ppm.

Number of scans: 16-64, depending on the concentration.

Relaxation delay: 1-2 seconds.

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Typical spectral width: 0 to 220 ppm.

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum and perform baseline correction.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):

This is the preferred method for reactive and air-sensitive compounds.

Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.

In a glovebox or under a stream of inert gas, apply a small drop of the neat liquid sample

directly onto the ATR crystal.
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Alternatively, a concentrated solution in a dry, non-polar solvent (e.g., hexane) can be

used, and the solvent allowed to evaporate quickly.

Instrumental Parameters:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

Mode: Attenuated Total Reflectance (ATR).

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Acquire a background spectrum of the clean, empty ATR crystal before running the sample

spectrum.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption peaks.

Logical Relationships and Synthesis
1-Chloro-N,N-dimethylmethanamine is a key intermediate in the formation of electrophilic

iminium species used in various synthetic transformations. The following diagrams illustrate its

synthesis and its role in the Vilsmeier-Haack reaction.
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Reactants

Product

Dimethylamine
((CH₃)₂NH)

1-Chloro-N,N-dimethylmethanamine
((CH₃)₂NCH₂Cl)

+ Formaldehyde, HCl

Formaldehyde
(CH₂O)

Hydrogen Chloride
(HCl)

Click to download full resolution via product page

Caption: Synthesis of 1-Chloro-N,N-dimethylmethanamine.
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Vilsmeier Reagent Formation

Formylation Reaction

N,N-Dimethylformamide (DMF)

Vilsmeier Reagent
[(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻

Phosphorus Oxychloride (POCl₃)

Iminium Adduct

+ Arene

Electron-rich Arene

Formylated Arene

Hydrolysis

Click to download full resolution via product page

Caption: Role in the Vilsmeier-Haack Formylation.

Conclusion
This guide provides a comprehensive overview of the expected NMR and IR spectroscopic

data for 1-Chloro-N,N-dimethylmethanamine, along with robust experimental protocols for

their acquisition. The provided diagrams illustrate the key synthetic context of this important

reagent. While direct spectral data is scarce due to its reactivity, the information presented

here, based on sound spectroscopic principles and data from related compounds, offers a

valuable resource for researchers utilizing this versatile chemical intermediate. Adherence to
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the outlined anhydrous experimental conditions is paramount for obtaining high-quality and

reliable spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-N,N-
dimethylmethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595452#spectroscopic-data-of-1-chloro-n-n-
dimethylmethanamine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1595452#spectroscopic-data-of-1-chloro-n-n-dimethylmethanamine-nmr-ir
https://www.benchchem.com/product/b1595452#spectroscopic-data-of-1-chloro-n-n-dimethylmethanamine-nmr-ir
https://www.benchchem.com/product/b1595452#spectroscopic-data-of-1-chloro-n-n-dimethylmethanamine-nmr-ir
https://www.benchchem.com/product/b1595452#spectroscopic-data-of-1-chloro-n-n-dimethylmethanamine-nmr-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1595452?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

